3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 927639-92-7
VCID: VC21514821
InChI: InChI=1S/C13H15FN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19)
SMILES: CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F
Molecular Formula: C13H15FN4O
Molecular Weight: 262.28g/mol

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide

CAS No.: 927639-92-7

Cat. No.: VC21514821

Molecular Formula: C13H15FN4O

Molecular Weight: 262.28g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide - 927639-92-7

Specification

CAS No. 927639-92-7
Molecular Formula C13H15FN4O
Molecular Weight 262.28g/mol
IUPAC Name 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide
Standard InChI InChI=1S/C13H15FN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19)
Standard InChI Key QBHIZDDWLRHMCA-UHFFFAOYSA-N
SMILES CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F
Canonical SMILES CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Properties

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide (CAS No.: 927639-92-7) is characterized by a 1,2,4-triazole core with methyl substituents at positions 3 and 5, connected to a 4-fluorophenyl group through a propanamide linker . The molecular structure creates a unique pharmacophore that contributes to its biological activities.

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide:

PropertyValueReference
Molecular FormulaC13H15FN4O
Molecular Weight262.28 g/mol
CAS Registry Number927639-92-7
IUPAC Name3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide
Standard InChIInChI=1S/C13H15FN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19)
Standard InChIKeyQBHIZDDWLRHMCA-UHFFFAOYSA-N
SMILESCC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F

Structural Features

The compound consists of three primary structural components:

  • A 3,5-dimethyl-1H-1,2,4-triazole ring, which contributes to its biological activity through potential interactions with target proteins and enzymes.

  • A propanamide linker (-CH2-CH2-CO-NH-), which provides flexibility and optimal spacing between the pharmacophoric elements.

  • A 4-fluorophenyl group, with the fluorine substituent enhancing lipophilicity and potentially improving pharmacokinetic properties .

Figure 1 illustrates the structural elements of the compound, highlighting the triazole core, connecting linker, and 4-fluorophenyl moiety.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide can be achieved through several synthetic routes. Based on available literature, the most common approaches include:

Condensation Reaction

One established method involves the condensation of a fluorophenyl amine with a propanoyl chloride derivative. This approach typically proceeds through the following steps:

  • Formation of the 3,5-dimethyl-1H-1,2,4-triazole core through cyclization reactions

  • N-alkylation of the triazole with a suitable propanoyl chloride intermediate

  • Coupling with 4-fluoroaniline to form the final amide bond

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

  • Direct N-alkylation of preformed 3,5-dimethyl-1H-1,2,4-triazole with an appropriate N-(4-fluorophenyl)propanamide derivative

  • Microwave-assisted synthesis, which has been reported for similar triazole compounds and may offer advantages in terms of reaction time and yield

Biological Activities

Compounds containing the 1,2,4-triazole scaffold, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide, have demonstrated diverse biological activities. The incorporation of the fluorophenyl group further enhances these properties through improved pharmacokinetics and target interaction.

Antimicrobial Activity

Triazole derivatives, including those with structural similarities to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide, have demonstrated significant antibacterial properties . Research suggests that these compounds may act by:

  • Disrupting bacterial cell wall synthesis

  • Interfering with essential metabolic pathways in bacterial cells

  • Inhibiting key bacterial enzymes such as FabI, which is associated with bacterial fatty acid biosynthesis

Studies on related compounds have shown activity against several bacterial strains including:

Table 2: Antibacterial activity of related triazole derivatives:

Bacterial StrainMIC (μg/mL) for Related CompoundsReference
S. aureus16-32
B. subtilis16
E. coli16
S. typhi16

While these values are for structurally related compounds, they provide insight into the potential antibacterial spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide.

Antifungal Activity

Triazole derivatives are well recognized for their antifungal properties. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. Preliminary studies on structurally related compounds have shown activity against various fungal strains, including Candida albicans with an MIC of 32 μg/mL .

The fluorine substituent in the 4-fluorophenyl group may enhance antifungal efficacy by:

  • Improving lipophilicity and cellular penetration

  • Increasing metabolic stability

  • Enhancing binding affinity to target enzymes

Other Biological Activities

Beyond antimicrobial properties, 1,2,4-triazole derivatives have demonstrated a diverse range of biological activities including:

  • Anticancer properties: Some triazole compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest

  • Anticonvulsant activity: Triazole scaffolds are present in several anticonvulsant drugs

  • Antidepressant effects: Various triazole derivatives have demonstrated activity in central nervous system disorders

  • Antihypertensive properties: Some compounds in this class have shown effects on cardiovascular parameters

Mechanism of Action

The biological activities of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide are believed to result from several mechanisms:

Enzyme Inhibition

The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In the case of antimicrobial activity, studies on related compounds suggest inhibition of:

  • FabI enzyme associated with bacterial fatty acid biosynthesis

  • Lanosterol 14α-demethylase (CYP51) in fungal ergosterol biosynthesis, a common target for azole antifungals

Receptor Interactions

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide may bind to specific receptors on cell surfaces or within cells, modulating signal transduction pathways. The triazole core is known to participate in hydrogen bonding interactions with receptor targets, while the 4-fluorophenyl group can engage in π-π interactions with aromatic residues in protein binding pockets.

Molecular Docking Studies

Molecular modeling studies with structurally related compounds have revealed that:

  • The triazole ring often forms π-π interactions with tyrosine residues (such as Tyr157)

  • The benzene ring attached to amide groups can interact with phenylalanine residues (like Phe96)

  • The proper orientation of these groups is crucial for antimicrobial activity

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide and related compounds provides valuable insights for rational drug design.

Key Structural Elements Affecting Activity

Table 3: Structure-activity relationship of key molecular components:

Structural ComponentEffect on ActivityReference
1,2,4-Triazole coreEssential for biological activity; participates in key binding interactions with target proteins
3,5-Dimethyl substituentsEnhance lipophilicity and may improve binding affinity to target sites
Propanamide linkerProvides optimal spacing between pharmacophoric elements; flexibility allows proper orientation for target binding
4-Fluorophenyl groupImproves lipophilicity, metabolic stability, and membrane permeability; fluorine participates in hydrogen bonding

Comparative Analysis with Structural Analogs

Comparing 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide with structural analogs provides insights into the effects of specific substituents:

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide: This compound (CAS: 957511-97-6) replaces the triazole ring with a pyrazole and the fluorine with a methyl group . The change from triazole to pyrazole may affect binding affinity to target enzymes.

  • 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacking the fluorine substituent on the phenyl ring, this analog would likely have reduced lipophilicity and potentially altered pharmacokinetic properties.

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